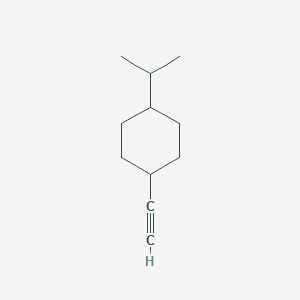
trans-1-Ethynyl-4-isopropylcyclohexane
描述
trans-1-Ethynyl-4-isopropylcyclohexane: is an organic compound with the molecular formula C11H18. It features a cyclohexane ring substituted with an ethynyl group at the first carbon and an isopropyl group at the fourth carbon. This compound is notable for its structural rigidity and the presence of both alkyne and alkyl groups, which can influence its reactivity and applications in various fields.
准备方法
Synthetic Routes and Reaction Conditions:
Alkyne Addition: One common method to synthesize trans-1-Ethynyl-4-isopropylcyclohexane involves the addition of an ethynyl group to a pre-formed cyclohexane ring. This can be achieved through a reaction between a cyclohexyl halide and an acetylene derivative under basic conditions.
Isopropylation: Another route involves the isopropylation of a cyclohexane derivative followed by the introduction of the ethynyl group. This can be done using Friedel-Crafts alkylation with isopropyl chloride and a Lewis acid catalyst, followed by a Sonogashira coupling reaction to introduce the ethynyl group.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using optimized conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.
化学反应分析
Types of Reactions:
Oxidation: The ethynyl group in trans-1-Ethynyl-4-isopropylcyclohexane can undergo oxidation reactions to form various products, including aldehydes, ketones, and carboxylic acids.
Reduction: Reduction of the ethynyl group can lead to the formation of alkenes or alkanes, depending on the conditions and reagents used.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isopropyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst can selectively reduce the ethynyl group.
Substitution: Nucleophiles such as halides, amines, or alcohols can be used in the presence of suitable catalysts or under basic conditions.
Major Products:
Oxidation: Products include trans-1-isopropyl-4-cyclohexanone and trans-1-isopropyl-4-cyclohexanecarboxylic acid.
Reduction: Products include trans-1-isopropyl-4-ethenylcyclohexane and trans-1-isopropyl-4-ethylcyclohexane.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
科学研究应用
Chemistry:
Catalysis: trans-1-Ethynyl-4-isopropylcyclohexane can be used as a ligand in transition metal catalysis, influencing the reactivity and selectivity of catalytic processes.
Material Science: The compound’s unique structure makes it a candidate for the synthesis of novel polymers and materials with specific mechanical and thermal properties.
Biology and Medicine:
Drug Development: Its structural features can be exploited in the design of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biochemical Probes: The compound can be used as a probe to study biochemical pathways and interactions involving alkynes and cyclohexane derivatives.
Industry:
Specialty Chemicals: It can be used in the production of specialty chemicals and intermediates for various industrial applications.
Performance Materials: The compound’s properties make it suitable for use in high-performance materials, including lubricants and coatings.
作用机制
The mechanism by which trans-1-Ethynyl-4-isopropylcyclohexane exerts its effects depends on its specific application. In catalysis, it can act as a ligand, coordinating to metal centers and influencing their reactivity. In biological systems, it can interact with enzymes or receptors, potentially inhibiting or activating specific biochemical pathways. The presence of the ethynyl group allows for unique interactions with molecular targets, while the cyclohexane ring provides structural stability.
相似化合物的比较
trans-1-Ethyl-4-isopropylcyclohexane: Similar in structure but lacks the ethynyl group, leading to different reactivity and applications.
trans-1-Isopropyl-4-methylcyclohexane: Another similar compound with a methyl group instead of an ethynyl group, affecting its chemical behavior and uses.
Uniqueness: trans-1-Ethynyl-4-isopropylcyclohexane is unique due to the presence of both an ethynyl and an isopropyl group on the cyclohexane ring. This combination of functional groups imparts distinct chemical properties, making it valuable in various research and industrial applications.
属性
IUPAC Name |
1-ethynyl-4-propan-2-ylcyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18/c1-4-10-5-7-11(8-6-10)9(2)3/h1,9-11H,5-8H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKRJUYHCWDYCBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC(CC1)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1866646-62-9 | |
| Record name | 1-ethynyl-4-(propan-2-yl)cyclohexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


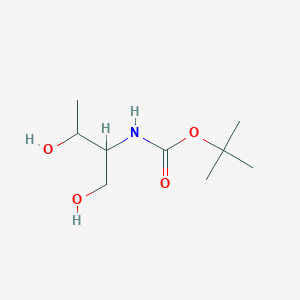
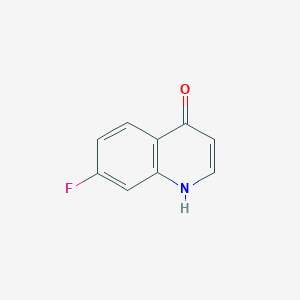
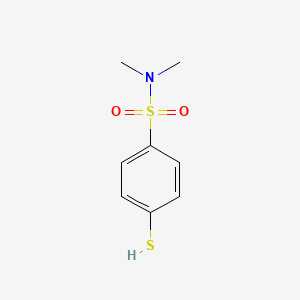
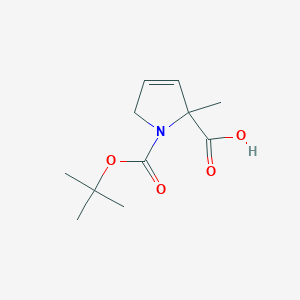
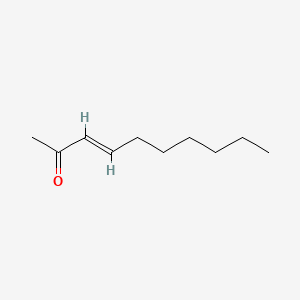

![1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B3420359.png)
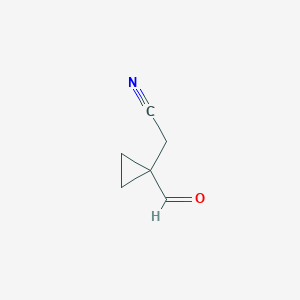
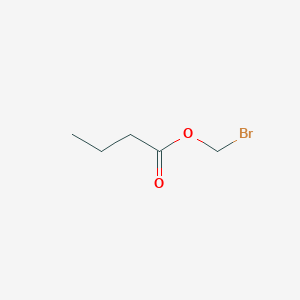

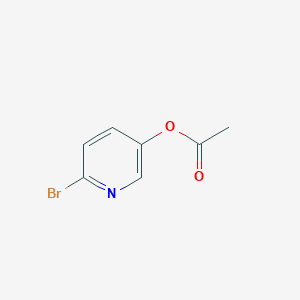
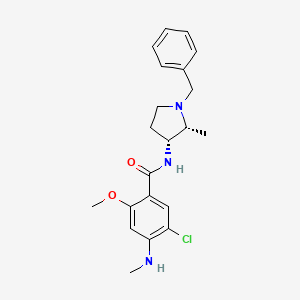
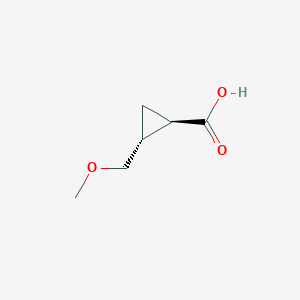
![Trisiloxane, 1,1,1,5,5,5-hexamethyl-3-octyl-3-[(trimethylsilyl)oxy]-](/img/structure/B3420418.png)
